molecular formula C20H15N3O4S B2785720 (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide CAS No. 344949-67-3

(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2785720
CAS No.: 344949-67-3
M. Wt: 393.42
InChI Key: PQVVKRMQPSEQIH-NTCAYCPXSA-N
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Description

The compound (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide features a conjugated α,β-unsaturated carbonyl system with a cyano group at the α-position. Its structure includes a phenyl group attached to the amide nitrogen and a 5-(4-sulfamoylphenyl)-substituted furan moiety.

Properties

IUPAC Name

(E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c21-13-15(20(24)23-16-4-2-1-3-5-16)12-17-8-11-19(27-17)14-6-9-18(10-7-14)28(22,25)26/h1-12H,(H,23,24)(H2,22,25,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVVKRMQPSEQIH-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide exhibit significant anticancer properties. The compound's structure allows it to interact with key biological targets involved in cancer cell proliferation. For instance, studies have shown that similar furan derivatives can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, thereby reducing tumor growth and proliferation rates .

2. Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Compounds containing sulfonamide moieties have been studied for their ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. This suggests that this compound could be developed further as an anti-inflammatory agent .

Pharmacological Insights

1. Structure-Activity Relationship Studies
The pharmacological efficacy of this compound has been explored through structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the compound's structure can enhance its biological activity. For example, variations in the phenyl and furan substituents have been shown to influence the compound's binding affinity to target receptors .

2. Potential as a Therapeutic Agent
Given its unique structure, this compound may serve as a lead compound for developing new therapeutic agents targeting diseases such as cancer and inflammatory disorders. The presence of both cyano and sulfonamide functionalities provides opportunities for further chemical modifications that could enhance potency and selectivity against specific targets .

Material Science Applications

1. Organic Electronics
Recent studies suggest that compounds like this compound could be utilized in organic electronic devices due to their electronic properties. The furan ring can contribute to charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

Study Objective Findings
Study 1Investigate anticancer propertiesDemonstrated inhibition of EGFR leading to reduced tumor growth in vitro
Study 2Evaluate anti-inflammatory effectsShowed significant reduction in inflammation markers in animal models
Study 3Explore electronic propertiesConfirmed potential use in organic electronics with favorable charge transport characteristics

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The furan ring and sulfamoyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally similar derivatives, highlighting substituent effects on molecular weight, melting point, and synthetic yield:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound Phenyl, 4-sulfamoylphenyl C₂₀H₁₅N₃O₄S 393.41 Not reported Not reported Not specified -
5b () 4-Methoxyphenyl, 4-sulfamoylphenyl C₁₇H₁₅N₃O₄S 365.38 292 90 Not specified
5c () 4-Chlorophenyl, 4-sulfamoylphenyl C₁₆H₁₂ClN₃O₃S 361.80 286 63 Not specified
AGK2 () Quinolin-5-yl, 2,5-dichlorophenyl C₂₃H₁₃Cl₂N₃O₂ 446.28 Not reported Not reported SIRT2 inhibition
(E)-3-[5-(2-bromophenyl)furan-2-yl] derivative () N,N-diethyl, 2-bromophenyl C₁₈H₁₆BrN₂O₂ 387.24 Not reported Not reported Not specified
compound 5-Methylfuran-2-yl, 4-sulfamoylphenyl C₁₄H₁₄N₂O₄S 306.34 Not reported Not reported Not specified

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (5b) and chloro (5c) substituents on the phenyl ring significantly impact yields (90% vs. 63%), likely due to electronic effects on reaction intermediates .
  • Molecular Weight and Polarity: The sulfamoyl group increases polarity and molecular weight compared to non-sulfonamide analogs (e.g., compound: MW 306.34 vs. target compound: MW 393.41) .
  • Thermal Stability: Higher melting points in sulfamoyl-containing compounds (5b: 292°C, 5c: 286°C) suggest enhanced crystallinity and stability compared to non-sulfonamide derivatives .

Biological Activity

The compound (2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide , known for its complex structure, has garnered attention for its potential biological activities. This article examines the biological properties of this compound, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12N2O5SC_{15}H_{12}N_{2}O_{5}S with a molecular weight of 332.33 g/mol. It contains a cyano group, a phenyl ring, and a furan moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups often exhibit significant antimicrobial properties. A study on related sulfamoyl compounds demonstrated their effectiveness against various bacterial strains. For example, N-(4-sulfamoylphenyl)propionamide showed promising results against Gram-positive bacteria, suggesting that the sulfamoyl group enhances antimicrobial efficacy .

CompoundActivity TypeTarget OrganismsReference
N-(4-sulfamoylphenyl)propionamideAntimicrobialGram-positive bacteria
This compoundAntimicrobial PotentialTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines through apoptosis induction. The mechanism is believed to involve the disruption of mitochondrial function and the activation of caspases, which are critical in the apoptotic pathway. In particular, studies on related compounds have shown that they can induce cell cycle arrest and promote apoptosis in various cancer cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activity of related compounds with similar structural features:

  • Study on Antimicrobial Efficacy : A study highlighted the synthesis and evaluation of various sulfamoyl derivatives, noting significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation : Research focused on the anticancer potential of compounds containing furan rings indicated that these structures could effectively target multiple cancer pathways, leading to enhanced therapeutic outcomes .

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